ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate
Overview
Description
Ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate, also known as BMF-007, is a synthetic compound that belongs to the furochromone family. BMF-007 has been shown to exhibit promising activity against a variety of cancer cell lines, making it a potential candidate for cancer therapy.
Mechanism Of Action
The mechanism of action of ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate may also interfere with the cell cycle and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate has been shown to have low toxicity in normal cells, but high toxicity in cancer cells. This selectivity is likely due to the differences in the expression of topoisomerase II between normal and cancer cells. ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate may also have anti-inflammatory and anti-angiogenic effects, which could contribute to its anti-cancer activity.
Advantages And Limitations For Lab Experiments
Ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-cancer activity has been well-documented. However, ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate also has some limitations. Its mechanism of action is not fully understood, and its selectivity for cancer cells may vary depending on the type of cancer cell line used. Further research is needed to fully understand the potential of ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate as a cancer therapy.
Future Directions
There are several future directions for research on ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate. One area of focus could be to optimize the synthesis method to improve the yield and purity of ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate. Another area of research could be to investigate the mechanism of action of ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate in more detail, to better understand how it inhibits the growth of cancer cells. Additionally, further studies could be conducted to determine the efficacy of ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate in animal models and in clinical trials. Finally, ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate could be tested in combination with other anti-cancer drugs to determine if it has synergistic effects.
Scientific Research Applications
Ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate has been studied extensively for its anti-cancer activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate a potential candidate for cancer therapy.
properties
IUPAC Name |
ethyl 4-bromo-2-methyl-7-oxo-8-propanoylfuro[3,2-f]chromene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO6/c1-4-12(20)9-6-10-13(25-17(9)21)7-11(19)16-15(10)14(8(3)24-16)18(22)23-5-2/h6-7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWHJIIGGFMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C3C(=C(OC3=C(C=C2OC1=O)Br)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-2-methyl-7-oxo-8-propanoyl-7H-furo[3,2-f]chromene-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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